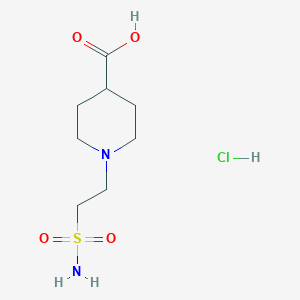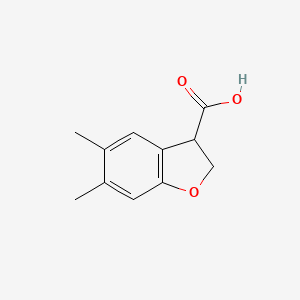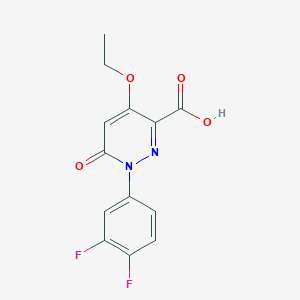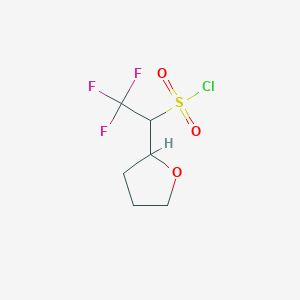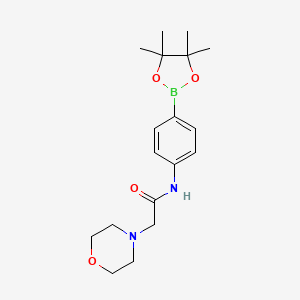
2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Descripción general
Descripción
The compound is a derivative of boronic acids, which are commonly used in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .
Chemical Reactions Analysis
As a boronic acid derivative, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Morpholine and acetamide derivatives demonstrate significant antimicrobial and antifungal activities. For instance, compounds synthesized with morpholine as a core structure have been reported to show activity against various microbial species. A study by Gul et al. (2017) found that 2,5-disubstituted 1,3,4-oxadiazole compounds, incorporating morpholine, exhibited notable antimicrobial and hemolytic activities, suggesting their potential for further biological screening and application trials in antimicrobial therapies Gul et al., 2017. Similarly, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species, indicating their relevance in developing new antifungal treatments Bardiot et al., 2015.
DNA and Protein Binding Studies
Compounds incorporating morpholine and acetamide groups have been explored for their interactions with DNA and proteins, offering insights into drug design and molecular biology. Raj (2020) described the synthesis of novel paracetamol derivatives that exhibited DNA-binding interactions through intercalation, as well as strong binding with bovine serum albumin (BSA), a model for protein interactions. These findings suggest applications in understanding drug-DNA and drug-protein interactions, which are crucial in the design of therapeutic agents Raj, 2020.
Material Science and Corrosion Inhibition
Morpholine derivatives have been investigated in material science, particularly in corrosion inhibition. Nasser and Sathiq (2017) studied Mannich bases, including morpholine-clubbed compounds, as corrosion inhibitors for mild steel in sulfuric acid solutions. Their research demonstrates the potential of these compounds in industrial applications where corrosion resistance is critical Nasser & Sathiq, 2017.
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in the biochemical processes within the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide . These factors include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)20-16(22)13-21-9-11-23-12-10-21/h5-8H,9-13H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFBEIBSUGYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



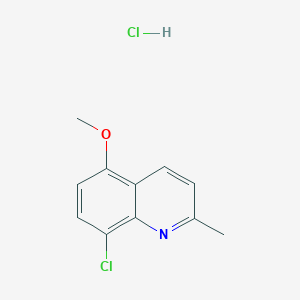

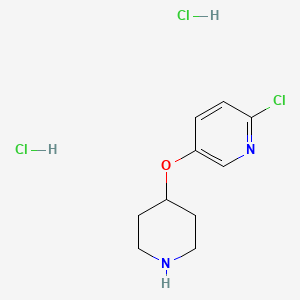

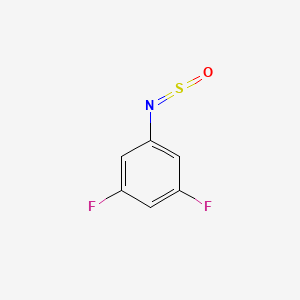
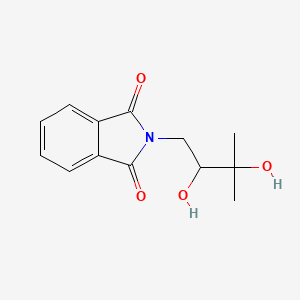
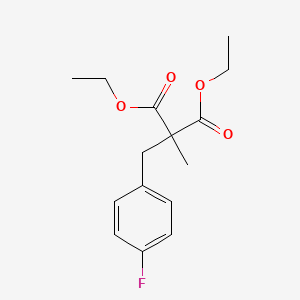
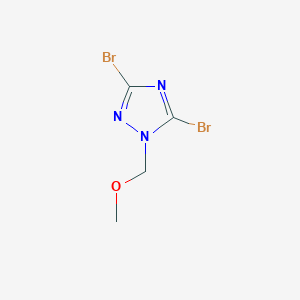
![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)
